molecular formula C10H15ClN2O2S B13257169 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B13257169
M. Wt: 262.76 g/mol
InChI Key: RIYPKFDUNCOABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound that belongs to the class of pyrazolesulfonyl chlorides. These compounds are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonation of the corresponding pyrazole derivative. One common method is the direct sulfonation of the aromatic ring by chlorosulfonic acid (ClSO₃H). The reaction is carried out at temperatures ranging from -20 to 0°C in chloroform (CHCl₃). The process involves the addition of ClSO₃H to the pyrazole derivative, followed by heating to 140-160°C for 12 hours .

Industrial Production Methods

In industrial settings, the production of pyrazolesulfonyl chlorides can be scaled up by optimizing reaction conditions to achieve high yields. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C10H15ClN2O2S

Molecular Weight

262.76 g/mol

IUPAC Name

1-cyclopentyl-3,5-dimethylpyrazole-4-sulfonyl chloride

InChI

InChI=1S/C10H15ClN2O2S/c1-7-10(16(11,14)15)8(2)13(12-7)9-5-3-4-6-9/h9H,3-6H2,1-2H3

InChI Key

RIYPKFDUNCOABS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCCC2)C)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.